![molecular formula C20H25N3O3S B2977923 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 626223-18-5](/img/structure/B2977923.png)
2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition of Extracellular Vesicle Release
This compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2) , which is a major regulator in the biogenesis of extracellular vesicles (EVs) . EVs are known to carry proteins and RNA that can be altered by various stimuli and may carry pathological cargo in disease conditions. The inhibition of nSMase2 is a promising therapeutic approach for neurological disorders due to its role in EV release .
Neurological Disorder Therapeutics
Due to its ability to inhibit nSMase2, the compound has potential applications in the treatment of neurological disorders. It could be used to prevent the release of EVs that carry pathological cargo, which is involved in the progression of neurological diseases .
Brain Penetration
The compound has demonstrated excellent oral bioavailability and brain penetration, making it a valuable candidate for central nervous system (CNS) drug development . This characteristic is crucial for therapeutic agents targeting brain-related disorders.
Druglike Properties Optimization
The compound was selected through a high throughput screening process, focusing on optimizing druglike properties such as potency, selectivity, metabolic stability, and pharmacokinetics . This ensures that the compound is not only effective but also safe and stable for use in humans.
Molecular Synthesis
The compound’s molecular structure and synthesis have been detailed, providing a foundation for further chemical modifications and optimizations for specific therapeutic applications .
Acetylcholine Release Modulation
There is potential for the compound to modulate acetylcholine release at cholinergic synapses, which is essential for the transmission of neural pulses in vertebrates . This could have implications for treating conditions associated with cholinergic system dysfunctions.
Crystallographic Data Availability
The crystallographic data related to compounds with similar structures are available, which can aid in the understanding of the compound’s physical and chemical properties . This information is valuable for researchers looking to design analogs or derivatives with improved efficacy or reduced side effects.
Propriétés
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-8-10-23(11-9-14)20(24)13-27-19-7-5-16(21-22-19)15-4-6-17(25-2)18(12-15)26-3/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIQGYLUFXHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.